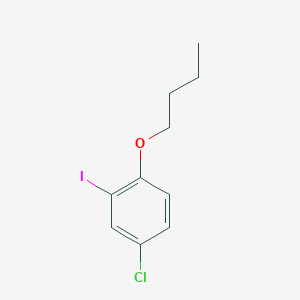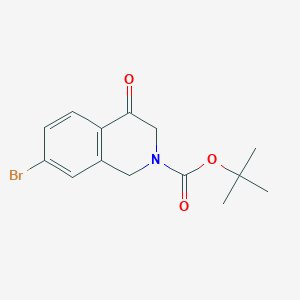![molecular formula C8H7F3N2O B8244594 6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE](/img/structure/B8244594.png)
6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE is a fluorinated heterocyclic compound. The presence of the trifluoromethyl group imparts unique chemical and biological properties to the molecule, making it of significant interest in various fields of scientific research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE typically involves the reaction of 5-chloro-2,3,6-trifluoropyridine with vinylstannane and monothioacetic acids . This reaction proceeds under basic conditions, leading to the formation of the desired compound through a series of nucleophilic substitutions and cyclizations .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the availability of high-purity starting materials and reagents .
Análisis De Reacciones Químicas
Types of Reactions
6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2,3,5-Trifluoropyridine: Another fluorinated pyridine derivative with similar chemical properties.
6-(Trifluoromethyl)-3-pyridinamine: Shares the trifluoromethyl group and pyridine ring structure.
Uniqueness
6-(TRIFLUOROMETHYL)-2,3-DIHYDROFURO[2,3-B]PYRIDIN-3-AMINE is unique due to its fused furo[2,3-b]pyridine ring system, which imparts distinct chemical and biological properties compared to other fluorinated pyridines .
Propiedades
IUPAC Name |
6-(trifluoromethyl)-2,3-dihydrofuro[2,3-b]pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2O/c9-8(10,11)6-2-1-4-5(12)3-14-7(4)13-6/h1-2,5H,3,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVSUVSCIQGRJLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)N=C(C=C2)C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![6-Bromopyrrolo[1,2-b]pyridazin-4-ol](/img/structure/B8244582.png)

![(3S)-3-azaniumyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylate](/img/structure/B8244587.png)


